Octadecyl 3-mercaptopropionate

Description

The exact mass of the compound Propanoic acid, 3-mercapto-, octadecyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

octadecyl 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-21(22)18-20-24/h24H,2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUPUEARJPTGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067646 | |

| Record name | Propanoic acid, 3-mercapto-, octadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31778-15-1 | |

| Record name | Octadecyl 3-mercaptopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31778-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-mercapto-, octadecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031778151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-mercapto-, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 3-mercapto-, octadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl 3-mercaptopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of Octadecyl 3-mercaptopropionate?

An In-depth Technical Guide to the Physical Properties of Octadecyl 3-mercaptopropionate

Executive Summary

This compound (CAS No. 31778-15-1) is a long-chain thioester recognized for its role as a highly effective chain transfer agent in polymer synthesis and as a component in advanced material formulations. Its unique structure, combining a lengthy C18 alkyl chain with a reactive thiol group ester, imparts specific physicochemical properties that are critical for its application. This guide provides a comprehensive overview of these properties, including chemical identity, thermal characteristics, and solubility profiles. Furthermore, it details authoritative analytical methodologies for characterization, explores its synthesis, and discusses its applications, particularly in the context of polymer science relevant to the drug development field. This document is intended to serve as a core technical resource for researchers, polymer chemists, and formulation scientists.

Chemical Identity and Structure

Correctly identifying a chemical substance is the foundation of all scientific inquiry. This compound is defined by a precise set of identifiers that ensure consistency in research and application.

-

IUPAC Name: octadecyl 3-sulfanylpropanoate

-

Synonyms: 3-Mercaptopropionic Acid Octadecyl Ester, Stearyl 3-Mercaptopropionate[1]

-

CAS Number: 31778-15-1[2]

-

Molecular Formula: C₂₁H₄₂O₂S[2]

-

Molecular Weight: 358.63 g/mol

It is critical to note that commercial grades of this material often contain a certain percentage of Hexadecyl 3-Mercaptopropionate (the C16 analogue), typically around 12%, which may influence the bulk physical properties. Purity is commonly assessed by Gas Chromatography (GC) and is often specified as >85.0%[3].

Physicochemical Properties

The functional properties of this compound are a direct result of its molecular structure. The dominant feature is the long, hydrophobic 18-carbon alkyl chain, which dictates its solubility and solid-state behavior.

| Property | Value | Source / Comment |

| Physical State | Solid at 20°C; White to off-white crystalline powder or lump. | [3] |

| Melting Point | 21 - 28 °C | [4] A freezing point of 28°C is also reported. The range may be due to purity differences. |

| Latent Heat of Fusion | 141 kJ/kg | This property makes it a candidate for phase-change material applications.[4] |

| Boiling Point | Data not available | Due to its high molecular weight, it would likely decompose before boiling at atmospheric pressure. |

| Density | Data not publicly available | This property must be determined experimentally. |

| Solubility | Water: Insoluble. Organic Solvents: Expected to be soluble in nonpolar organic solvents (e.g., alkanes, ethers, toluene) and partially soluble in oils. | The ECHA registration dossier notes that pH was "not determinable," implying negligible water solubility.[2][5] Its long alkyl chain governs its lipophilicity. |

Synthesis Pathway: Fischer-Speier Esterification

This compound is synthesized via a classical Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 3-mercaptopropionic acid with 1-octadecanol.

The reaction is typically driven to completion by removing the water byproduct, often through azeotropic distillation using a Dean-Stark apparatus. The choice of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by the alcohol.

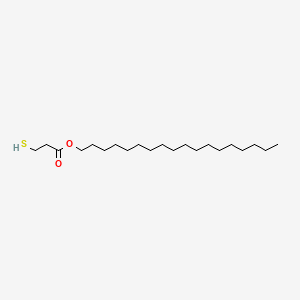

Caption: Proposed synthesis via Fischer-Speier Esterification.

Analytical Characterization Protocols

A multi-technique approach is required for the comprehensive characterization of this compound, ensuring identity, purity, and thermal stability.

Caption: Standard analytical workflow for characterization.

Protocol: Purity Assessment by Gas Chromatography (GC)

Rationale: Gas chromatography is the premier method for assessing the purity of volatile and semi-volatile compounds like long-chain esters. A high-temperature capillary column is essential to elute the high molecular weight analyte without thermal degradation, while a temperature-programmed oven allows for the effective separation of the main component from related impurities, such as the C16 analogue. A Flame Ionization Detector (FID) is used for its robust, linear response to hydrocarbons.

Methodology:

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a suitable solvent like hexane or ethyl acetate to create a 1 mg/mL solution.

-

Instrumentation: A GC system equipped with a split/splitless injector, a temperature-programmable column oven, and an FID.

-

GC Conditions:

-

Column: High-temperature, non-polar capillary column (e.g., Zebron ZB-1HT, Agilent DB-5ht), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen, constant flow rate of 1.0 mL/min.

-

Injector Temperature: 340 °C.[6]

-

Detector Temperature: 350 °C.[6]

-

Oven Program:

-

Initial Temperature: 150 °C, hold for 1 minute.

-

Ramp: Increase at 10 °C/min to 340 °C.[7]

-

Final Hold: Hold at 340 °C for 10 minutes.

-

-

Injection: 1 µL, split ratio of 50:1.

-

-

Data Analysis: Purity is calculated from the relative peak areas in the resulting chromatogram. The main peak corresponds to this compound, with smaller, earlier-eluting peaks potentially corresponding to hexadecyl or other shorter-chain analogues.

Protocol: Thermal Properties by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a fundamental technique for characterizing the thermal transitions of a material. For a crystalline solid like this compound, DSC precisely measures the temperature and enthalpy (latent heat) of melting. A standard heat-cool-heat cycle is employed to erase the sample's prior thermal history and observe its intrinsic melting behavior.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed pan to serve as a reference.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

DSC Conditions:

-

Atmosphere: Nitrogen purge gas at 50 mL/min.

-

Thermal Program (as per ASTM D3418): [8][9]

-

Segment 1 (Equilibration): Equilibrate at -20 °C.

-

Segment 2 (First Heat): Ramp temperature from -20 °C to 80 °C at a rate of 10 °C/min. This scan reveals the initial state of the material.

-

Segment 3 (Cool): Cool from 80 °C to -20 °C at 10 °C/min. This creates a uniform crystalline structure.

-

Segment 4 (Second Heat): Ramp temperature from -20 °C to 80 °C at 10 °C/min. This scan provides the key data.

-

-

-

Data Analysis:

-

Melting Point (Tm): Determined as the onset or peak of the endothermic melting transition observed in the second heating scan.

-

Latent Heat of Fusion (ΔHf): Calculated by integrating the area of the melting endotherm.

-

Applications in Polymer Science and Drug Development

While not a therapeutic agent itself, this compound serves as a critical enabling material in applications relevant to the pharmaceutical and biomedical fields.

Primary Application: Chain Transfer Agent (CTA) In free-radical polymerization, CTAs are used to control the molecular weight and molecular weight distribution of the resulting polymer.[10] this compound is effective in this role due to the relatively weak S-H bond, which can readily donate a hydrogen atom to a propagating polymer chain, terminating its growth and initiating a new chain.

This control is paramount in designing polymers for:

-

Drug Delivery Systems: The molecular weight of a polymer carrier (e.g., in nanoparticles or micelles) directly influences drug loading capacity, release kinetics, and in vivo circulation time.

-

Medical Device Coatings: Polymers used for coatings require precise molecular weights to achieve desired physical properties like adhesion, flexibility, and biocompatibility.

-

Biomaterial Scaffolds: In tissue engineering, the degradation rate and mechanical properties of polymer scaffolds are tuned by controlling molecular weight.

The long octadecyl chain also imparts hydrophobicity, making it a useful CTA for polymerization in organic media or for creating polymers with specific solubility characteristics.[11]

Other Applications:

-

Microfluidics: The compound is listed as a component in curable formulations for creating microfluidic devices, which are extensively used in high-throughput drug screening and diagnostic assays.[12][13]

-

Antioxidant Synergist: As a thioester, it can function as a peroxide decomposer, acting synergistically with other antioxidants to protect materials from oxidative degradation.[1]

Safety and Handling

According to available safety data, this compound requires careful handling.

-

Hazards: May cause an allergic skin reaction. Standard GHS classifications suggest potential for skin and eye irritation.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is sensitive to moisture and air; storage under an inert atmosphere is recommended for long-term stability.

Conclusion

This compound is a specialty chemical whose physical properties are dominated by its long alkyl chain and functionalized by its thioester group. Its characterization relies on standard analytical techniques, particularly high-temperature GC for purity and DSC for thermal analysis. While its direct role in pharmaceuticals is limited, its function as a chain transfer agent is of significant importance, providing polymer chemists with a tool to precisely engineer the macromolecules that form the basis of advanced drug delivery systems, medical coatings, and diagnostic devices. A thorough understanding of its properties is therefore essential for any scientist working at the interface of material science and drug development.

References

-

An improved method for determining medium- and long-chain FAMEs using gas chromatography. (n.d.). PubMed. Retrieved from [Link]

-

Prediction of Gas Chromatographic Retention Times of Esters of Long Chain Alcohols and Fatty Acids. (n.d.). Journal of Chromatographic Science. Retrieved from [Link]

-

Safety Data Sheet EMULSIO EXPERT SPLENDI ARGENTO. (n.d.). Retrieved from [Link]

-

GC/MS analysis of long-chain esters standards. (A) Total ion... (n.d.). ResearchGate. Retrieved from [Link]

-

This compound - Registration Dossier - ECHA. (n.d.). ECHA. Retrieved from [Link]

-

Lipid analysis - BISC 429. (n.d.). Retrieved from [Link]

- DE112018002356T5 - Styrene butadiene latex binder for waterproofing applications - Google Patents. (n.d.). Google Patents.

-

Prediction of Gas Chromatographic Retention Times of Esters of Long Chain Alcohols and Fatty Acids. (n.d.). ResearchGate. Retrieved from [Link]

- US20220119569A1 - Curable and Solvent Soluble Formulations and Methods of Making and Using Therof - Google Patents. (n.d.). Google Patents.

-

Durability of rubber products. (1999). University of Twente. Retrieved from [Link]

-

Identification of best available thermal energy storage compounds for low-to-moderate temperature storage applications in buildings. (2018). CORE. Retrieved from [Link]

- US20210009731A1 - Styrene butadiene latex binder for waterproofing applications - Google Patents. (n.d.). Google Patents.

-

Safety Data Sheet EMULSIO SPLENDI ARGENTO CREMA. (2019). Retrieved from [Link]

- WO2019161020A1 - (co)polymers of hydrophobic monomers and methods of making and use thereof - Google Patents. (n.d.). Google Patents.

- EP0199316A2 - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents. (n.d.). Google Patents.

- WO2018156766A2 - Curable and solvent soluble formulations and methods of making and using thereof - Google Patents. (n.d.). Google Patents.

-

SYNTHETIC ORGANIC CHEMICALS United States Production and Sales, 1966. (n.d.). USITC. Retrieved from [Link]

- US20200062877A1 - Curable and Solvent Soluble Formulations and Methods of Making and Using Therof - Google Patents. (n.d.). Google Patents.

Sources

- 1. ris.utwente.nl [ris.utwente.nl]

- 2. Registration Dossier - ECHA [echa.europa.eu]

- 3. emulsio.it [emulsio.it]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. emulsio.it [emulsio.it]

- 6. academic.oup.com [academic.oup.com]

- 7. BISC 429 [sfu.ca]

- 8. DE112018002356T5 - Styrene butadiene latex binder for waterproofing applications - Google Patents [patents.google.com]

- 9. US20210009731A1 - Styrene butadiene latex binder for waterproofing applications - Google Patents [patents.google.com]

- 10. EP0199316A2 - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]

- 11. US20220119569A1 - Curable and Solvent Soluble Formulations and Methods of Making and Using Therof - Google Patents [patents.google.com]

- 12. WO2018156766A2 - Curable and solvent soluble formulations and methods of making and using thereof - Google Patents [patents.google.com]

- 13. US20200062877A1 - Curable and Solvent Soluble Formulations and Methods of Making and Using Therof - Google Patents [patents.google.com]

An In-depth Technical Guide to Octadecyl 3-mercaptopropionate for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist

Abstract

Octadecyl 3-mercaptopropionate is a long-chain alkyl ester derivative of 3-mercaptopropionic acid. Its bifunctional nature, possessing a terminal thiol group and a long hydrocarbon chain, makes it a valuable tool in materials science and nanotechnology. This guide provides a comprehensive overview of its chemical properties, synthesis, and primary applications, with a particular focus on its utility in the formation of self-assembled monolayers (SAMs) and its potential in the realm of drug delivery. Detailed experimental protocols for its synthesis and the formation of SAMs are provided to enable researchers to effectively utilize this versatile molecule.

Core Properties of this compound

This compound, also known by its synonyms Stearyl 3-mercaptopropionate and 3-Mercaptopropionic Acid Octadecyl Ester, is a waxy solid at room temperature.[1][2] Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 31778-15-1 | [1][3][4][5][6] |

| Molecular Formula | C21H42O2S | [3][4][5] |

| Molecular Weight | 358.63 g/mol | [3][4][5] |

| IUPAC Name | octadecyl 3-sulfanylpropanoate | [4][5] |

| Physical State | Solid (White to off-white powder or lump) | [1][2] |

| Melting Point | 28 °C | [2] |

| Purity Note | Commercial preparations may contain approximately 12% Hexadecyl 3-mercaptopropionate. | [1][2][5] |

Synthesis of this compound

The most common and direct method for synthesizing this compound is through the Fischer-Speier esterification of 3-mercaptopropionic acid with octadecanol (stearyl alcohol).[7][8] This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol to form an ester and water.[8]

Reaction Mechanism: Fischer-Speier Esterification

The mechanism of Fischer esterification is a reversible, multi-step process.[8]

Caption: Fischer-Speier esterification mechanism for the synthesis of this compound.

Experimental Protocol for Synthesis

This protocol is adapted from standard Fischer esterification procedures for long-chain alcohols.[9]

Materials:

-

3-mercaptopropionic acid

-

Octadecanol (Stearyl alcohol)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

-

Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine octadecanol (1 equivalent), 3-mercaptopropionic acid (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.02-0.05 equivalents) in toluene.

-

Reflux: Heat the reaction mixture to reflux. The toluene will form an azeotrope with the water produced during the reaction, which will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the reaction is complete. This can take several hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove excess 3-mercaptopropionic acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the toluene solvent using a rotary evaporator.

-

The resulting crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexane to yield pure this compound.

-

Applications in Surface Science: Self-Assembled Monolayers (SAMs)

A primary application of this compound is in the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold.[10] The thiol group exhibits a strong affinity for gold, forming a stable Au-S bond, while the long octadecyl chains pack together via van der Waals interactions to form a dense, ordered monolayer.[10]

Mechanism of SAM Formation

The formation of a SAM is a spontaneous process that occurs when a suitable substrate is exposed to a dilute solution of the thiol.[10]

Caption: Workflow for the formation of a self-assembled monolayer on a gold substrate.

Experimental Protocol for SAM Formation

This protocol provides a step-by-step guide for preparing a SAM of this compound on a gold substrate.

Materials:

-

Gold-coated substrate (e.g., glass slide, silicon wafer)

-

This compound

-

200-proof ethanol

-

Clean glass vials with caps

-

Tweezers

-

Nitrogen gas source

-

Sonicator

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the gold substrate. This can be done by sonicating in ethanol and then water, followed by drying under a stream of nitrogen. For more rigorous cleaning, piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used, followed by extensive rinsing with deionized water and drying. Caution: Piranha solution is extremely corrosive and reactive.

-

-

Thiol Solution Preparation:

-

Prepare a 1 mM solution of this compound in 200-proof ethanol.

-

-

SAM Assembly:

-

Immerse the clean, dry gold substrate into the thiol solution in a clean vial.

-

Purge the vial with nitrogen to displace oxygen, then seal it tightly.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

-

-

Rinsing and Drying:

-

Remove the substrate from the thiol solution with clean tweezers.

-

Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

-

Dry the substrate under a gentle stream of nitrogen.

-

-

Storage:

-

Store the SAM-coated substrate in a clean, dry environment, such as a desiccator, to prevent contamination.

-

Applications in Drug Development

The unique structure of this compound and similar long-chain thiols makes them promising candidates for applications in drug delivery, particularly in the functionalization of nanoparticles.[11][12][13]

Nanoparticle Functionalization

The thiol group can be used to anchor the molecule to the surface of metallic nanoparticles (e.g., gold nanoparticles), while the long octadecyl chain can be embedded within the lipid bilayer of liposomes or the hydrophobic core of polymeric nanoparticles. This surface modification can:

-

Enhance Stability: The hydrophobic octadecyl chains can improve the stability of nanoparticles in biological media.

-

Serve as a Linker: While the ester group is relatively stable, the core structure of mercaptopropionic acid can be modified to include cleavable linkers, allowing for the controlled release of a conjugated drug in response to specific stimuli (e.g., pH, enzymes).[3]

-

Improve Drug Encapsulation: The hydrophobic nature of the octadecyl tail can aid in the encapsulation of lipophilic drugs within nanocarriers.

Role as a Linker in Targeted Drug Delivery

In the context of targeted drug delivery, linker molecules are crucial for attaching a therapeutic agent to a targeting moiety (e.g., an antibody) or a nanocarrier. While this compound itself is a simple molecule, its fundamental structure can be built upon to create more complex linkers. The thiol group provides a convenient handle for conjugation to nanoparticles or other components of a drug delivery system. The long alkyl chain can influence the overall hydrophobicity of the drug conjugate, which in turn can affect its pharmacokinetic properties.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[3] However, standard laboratory safety precautions should always be observed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat when handling the compound.[1][3]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.[1][3]

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container. It is recommended to store under an inert atmosphere as it may be sensitive to air and moisture.[2]

-

First Aid:

Conclusion

This compound is a valuable chemical tool for researchers in materials science and has emerging potential in the field of drug development. Its ability to form well-ordered self-assembled monolayers provides a robust platform for tailoring surface properties. In drug delivery, its structure offers opportunities for the functionalization of nanocarriers. The protocols and information provided in this guide are intended to equip researchers with the foundational knowledge to effectively and safely utilize this versatile compound in their work.

References

- TCI Chemicals.

- Tokyo Chemical Industry Co., Ltd.

- PubChem. Propanoic acid, 3-mercapto-, octadecyl ester.

- Fisher Scientific. This compound (contains ca.

- Santa Cruz Biotechnology, Inc.

- Tokyo Chemical Industry Co., Ltd. (APAC).

- Selim, M. et al. (2021). Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential. Pharmaceutics.

- Gagliardi, A. et al. (2022). Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy.

- [Reference not directly cited in the final text]

- Bayda, S. et al. (2022). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. Molecules.

- Wu, A. M., & Senter, P. D. (2019). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery.

- [Reference not directly cited in the final text]

- Sciencemadness.org. (2020).

- BOC Sciences. (2023).

- [Reference not directly cited in the final text]

- Lee, T. R., & Laibinis, P. E. (2001). Thiol-based Self-assembled Monolayers: Formation and Organization.

- [Reference not directly cited in the final text]

- [Reference not directly cited in the final text]

- [Reference not directly cited in the final text]

- [Reference not directly cited in the final text]

- Biologically Relevant Micellar Nanocarrier Systems for Drug Encapsulation and Functionalization of Metallic Nanoparticles. (2022). Polymers.

- Wikipedia.

Sources

- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 2. Functionalization of ZnO nanoparticles by 3-mercaptopropionic acid for aqueous curcumin delivery: Synthesis, characterization, and anticancer assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. community.wvu.edu [community.wvu.edu]

- 4. cerritos.edu [cerritos.edu]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. athabascau.ca [athabascau.ca]

- 7. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rjpls.org [rjpls.org]

- 13. mdpi.com [mdpi.com]

The Solubility of Octadecyl 3-Mercaptopropionate in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Foreword: Navigating the Formulation Landscape

In the intricate world of pharmaceutical and materials science, the precise understanding of a compound's solubility is not merely an academic exercise; it is the cornerstone of formulation development, process chemistry, and ultimately, therapeutic efficacy. Octadecyl 3-mercaptopropionate, a long-chain ester possessing a reactive thiol group, presents a unique set of properties that make it a compound of significant interest in drug delivery and polymer science. Its long octadecyl chain imparts a hydrophobic character, while the mercaptopropionate head group offers a site for covalent modification and interaction. This guide provides an in-depth exploration of the solubility characteristics of this compound in organic solvents, offering a predictive framework, a robust experimental protocol for quantitative determination, and insights into its application in drug development.

Understanding the Molecular Architecture and its Influence on Solubility

This compound (C₂₁H₄₂O₂S) is an ester of octadecyl alcohol and 3-mercaptopropionic acid.[1][2] Its molecular structure is the primary determinant of its solubility behavior.

Diagram 1: Molecular Structure of this compound

The fundamental principle governing solubility is "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. This compound possesses a dual nature:

-

The Long Octadecyl (C₁₈) Chain: This extensive hydrocarbon tail is nonpolar and dominates the molecule's overall character, making it inherently lipophilic.

-

The Mercaptopropionate Group: The ester and thiol functionalities introduce polarity to the molecule. The thiol group, in particular, is a weak hydrogen bond donor and a moderate acceptor.

This amphipathic structure dictates that the solubility of this compound will be highest in nonpolar and moderately polar aprotic organic solvents that can effectively solvate the long alkyl chain. Conversely, its solubility is expected to be limited in highly polar, protic solvents like water and short-chain alcohols.

Predictive Qualitative Solubility Profile

While quantitative solubility data for this compound is not widely available in the public domain, a qualitative prediction can be made based on its structure and by analogy to similar long-chain esters, such as octadecyl isocyanate.[3]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Hydrocarbons | Hexane, Heptane, Toluene, Cyclohexane | High | The nonpolar nature of these solvents strongly interacts with the long octadecyl chain via van der Waals forces. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents have sufficient nonpolar character to dissolve the alkyl chain, and their moderate polarity can interact with the ester group. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High to Moderate | Ethers are good solvents for many organic compounds due to their ability to act as hydrogen bond acceptors and their moderate polarity. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | The polarity of the ketone carbonyl group can interact with the ester and thiol groups, but the overall polarity may be less favorable for the long alkyl chain compared to nonpolar solvents. |

| Esters | Ethyl acetate | Moderate | "Like dissolves like" suggests some affinity, but the relative polarities will be a determining factor. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | While these are powerful solvents, their high polarity may not be optimal for solvating the extensive nonpolar tail of the molecule. |

| Alcohols | Methanol, Ethanol | Low | The strong hydrogen-bonding network of short-chain alcohols is not readily disrupted by the largely nonpolar solute. |

| Water | Insoluble | The high polarity and strong hydrogen bonding of water make it a very poor solvent for the hydrophobic this compound. |

Factors Influencing Solubility

Several factors can influence the solubility of this compound in a given solvent:

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[4] This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

-

Solvent Polarity: As detailed in the table above, the polarity of the solvent is a critical factor. A good solvent will have a polarity that is well-matched to that of the solute.

-

Presence of Impurities: The purity of both the solute and the solvent can affect solubility. Some commercial grades of this compound may contain related esters (e.g., hexadecyl 3-mercaptopropionate), which could slightly alter the observed solubility.

-

Pressure: For solid-liquid systems, pressure has a negligible effect on solubility.

Experimental Protocol for Quantitative Solubility Determination

For researchers and formulation scientists who require precise solubility data, an experimental determination is essential. The following protocol outlines a reliable method for determining the solubility of this compound in an organic solvent of interest.

Diagram 2: Experimental Workflow for Solubility Determination

Caption: Isothermal equilibrium method for solubility determination.

Materials and Equipment:

-

This compound (of known purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Glass vials with screw caps

-

Calibrated pipettes

-

Rotary evaporator or vacuum oven

Procedure:

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of this compound. The exact amount is not critical, but there must be a visible amount of undissolved solid after equilibration.

-

Using a calibrated pipette, add a precise volume of the chosen organic solvent to each vial (e.g., 5.00 mL).

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure that equilibrium is reached. A duration of 24 to 48 hours is typically recommended.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short time to allow the excess solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 10-15 minutes.

-

-

Quantification:

-

Carefully open the vials and, using a clean, calibrated pipette, withdraw a known volume of the clear supernatant (the saturated solution), being cautious not to disturb the solid pellet at the bottom.

-

Transfer the supernatant to a pre-weighed round-bottom flask or evaporating dish.

-

Remove the solvent using a rotary evaporator or by placing the dish in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely evaporated and the residue is dry, weigh the flask or dish again. The difference in weight corresponds to the mass of dissolved this compound.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant taken (mL)) * 100

-

Self-Validation and Trustworthiness:

To ensure the reliability of the results, it is crucial to:

-

Perform the experiment in triplicate: This will allow for the calculation of an average and standard deviation, providing a measure of the precision of the results.

-

Confirm equilibrium: To verify that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should be consistent at the later time points.

-

Maintain constant temperature: Temperature fluctuations can significantly affect solubility. Ensure the temperature control of the shaker or water bath is accurate and stable.

Applications in Drug Development

The unique properties of this compound, particularly the presence of the thiol group, make it a valuable molecule in drug development.[1] The thiol functional group can participate in various biochemical processes and can be leveraged for targeted drug delivery.[5][6]

-

Thiol-Mediated Targeting: The thiol group can react with disulfide bonds present in proteins or on the surface of cells, a process known as thiol-disulfide exchange.[6] This can be exploited to create drug delivery systems that target specific tissues or cells.

-

Antioxidant Properties: Thiols are known to be excellent radical scavengers and can help protect against oxidative stress.[1][7] Incorporating this compound into a formulation could impart antioxidant properties.

-

Prodrug Strategies: The thiol group can be used as a point of attachment for a drug molecule, creating a prodrug that releases the active pharmaceutical ingredient under specific physiological conditions, such as the reducing environment inside a cell.[1]

-

Formation of Nanoparticles and Liposomes: The amphipathic nature of this compound makes it suitable for use in the formation of nanoparticles and liposomes, which are widely used as drug delivery vehicles.[8]

A thorough understanding of the solubility of this compound in various organic solvents is critical for the successful design and fabrication of these advanced drug delivery systems. The choice of solvent will impact the efficiency of drug loading, the size and stability of the nanoparticles, and the overall performance of the final formulation.

Conclusion

While a comprehensive database of the quantitative solubility of this compound in all common organic solvents is not yet established, this guide provides a strong predictive framework based on its molecular structure and the principles of "like dissolves like." For applications requiring precise solubility data, the detailed experimental protocol provided herein offers a reliable and self-validating method for its determination. As the fields of drug delivery and materials science continue to advance, a thorough understanding of the fundamental properties of molecules like this compound will be paramount in driving innovation and developing next-generation therapeutic solutions.

References

-

Medicinal Thiols: Current Status and New Perspectives. National Institutes of Health. [Link]

-

The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates. ResearchGate. [Link]

-

Frontiers in Bioscience-Landmark. IMR Press. [Link]

-

Propanoic acid, 3-mercapto-, octadecyl ester | C21H42O2S | CID 169361. PubChem. [Link]

-

4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

-

Applications of Biodegradable Polymeric Nanomaterials as Drug Delivery Systems. National Institutes of Health. [Link]

Sources

- 1. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. benchchem.com [benchchem.com]

- 4. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. imrpress.com [imrpress.com]

- 8. Applications of Biodegradable Polymeric Nanomaterials as Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis route for Octadecyl 3-mercaptopropionate.

An In-depth Technical Guide to the Synthesis of Octadecyl 3-mercaptopropionate

Abstract

This compound is a long-chain thioester with significant applications in material science, particularly as a self-assembly monolayer (SAM) component, a chain-transfer agent in polymerizations, and a stabilizer.[1] Its synthesis is a critical process for researchers in these fields. This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and comparative analysis of the methodologies. We will explore the classic Fischer-Speier esterification and the modern Thiol-Ene "click" reaction, offering field-proven insights to guide researchers in selecting the optimal pathway for their specific needs.

Introduction to Synthetic Strategies

The molecular structure of this compound, featuring a long C18 alkyl chain, an ester linkage, and a terminal thiol group, dictates the logical approaches to its synthesis.[2] The two most prevalent and scientifically robust methods involve forming the ester bond as the key step.

-

Fischer-Speier Esterification: This is a direct, acid-catalyzed reaction between 3-mercaptopropionic acid and 1-octadecanol. It is a thermodynamically controlled process, valued for its use of readily available starting materials.[3][4]

-

Thiol-Ene Radical Addition: This "click chemistry" approach involves the anti-Markovnikov addition of a thiol to an alkene.[5] For this target molecule, the reaction would typically be between 1-octadecene and 3-mercaptopropionic acid, forming the thioether linkage first, which is then esterified, or more directly, reacting octadecyl acrylate with hydrogen sulfide.[6][7] A more common variant for related structures involves the radical-initiated addition of a thiol to an alkene, which we will detail here.[8]

This guide will dissect these two primary pathways, providing the necessary theoretical grounding and practical protocols for successful synthesis.

Synthesis Route I: Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis for converting carboxylic acids and alcohols into esters.[3] The reaction is an equilibrium process, catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[9]

Mechanism and Rationale

The reaction mechanism proceeds through several equilibrium steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 3-mercaptopropionic acid. This significantly increases the electrophilicity of the carbonyl carbon.[10][11]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 1-octadecanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.[11]

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. This creates a good leaving group (water).[11]

-

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the new ester.

To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by either using a large excess of one of the reactants (usually the less expensive one) or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[4]

Visual Workflow: Fischer-Speier Esterification

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. Propanoic acid, 3-mercapto-, octadecyl ester | C21H42O2S | CID 169361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. EP0485139A1 - Method for preparing mercaptopropionic acid esters - Google Patents [patents.google.com]

- 8. westmont.edu [westmont.edu]

- 9. mdpi.com [mdpi.com]

- 10. jk-sci.com [jk-sci.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Octadecyl 3-mercaptopropionate safety data sheet and handling precautions.

An In-depth Technical Guide to the Safe Handling of Octadecyl 3-mercaptopropionate

Introduction: Navigating the Nuances of this compound

This compound (CAS RN: 31778-15-1) is a long-chain alkyl thiol ester utilized by researchers in fields such as materials science for the formation of self-assembled monolayers and in chemical synthesis as a reagent.[1] While its toxicological profile is not extensively characterized and some safety data sheets (SDS) indicate it does not meet the criteria for hazard classification under Regulation (EC) No 1272/2008, its chemical nature as a thiol necessitates a robust and informed approach to its handling.

The presence of the mercaptan (-SH) group is the primary driver of the necessary handling precautions. Thiols are notorious for their potent and often unpleasant odors, detectable by the human nose at concentrations as low as parts per billion.[2] Beyond the olfactory nuisance, which can cause headaches, nausea, and widespread alarm due to its similarity to natural gas odorants, the general principles of chemical safety dictate that exposure should always be minimized.[2][3]

This guide, intended for laboratory personnel, researchers, and drug development professionals, provides a comprehensive framework for the safe handling, storage, and disposal of this compound. It moves beyond a simple recitation of SDS information to explain the causality behind each precaution, grounding them in the chemical principles of thiols and best practices for laboratory safety. The protocols described herein are designed as self-validating systems to ensure the protection of personnel, the integrity of experiments, and the prevention of environmental release.

Section 1: Core Chemical and Physical Properties

Understanding a chemical's physical properties is foundational to its safe handling. For instance, knowing that this compound is a solid at room temperature with a low melting point helps in anticipating its behavior during storage and use.

| Property | Value | Source(s) |

| Chemical Formula | C₂₁H₄₂O₂S | [4][5] |

| Molecular Weight | 358.63 g/mol | [4][5] |

| CAS Number | 31778-15-1 | [4] |

| Appearance | White to almost white solid (crystal or lump) | |

| Melting Point | 28°C (Freezing Point) | |

| Purity | Typically >85.0% (GC), may contain ~12% Hexadecyl 3-Mercaptopropionate | [1] |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Section 2: Hazard Identification and Toxicological Profile

While some suppliers classify this product as not hazardous according to GHS, it is crucial to treat all chemicals with the recognition of "having unknown hazards and toxicity". The primary hazards associated with this compound stem from its thiol group and potential for irritation.

-

Olfactory Hazard : The most immediate characteristic of thiols is their strong, offensive smell.[2] Accidental release of even minute quantities can cause significant disruption, leading to complaints, building evacuations due to suspicion of a natural gas leak, and adverse reactions like headaches.[2][3] Therefore, containment of vapor is a primary safety goal.

-

Skin and Eye Contact : Direct contact should be avoided. Some GHS classifications for the compound include warnings for skin irritation (H315), potential for allergic skin reaction (H317), and serious eye irritation (H319).[4] Thoroughly washing hands and other exposed skin after handling is a mandatory precaution.[6]

-

Inhalation : While it is a solid at room temperature, dust or aerosols can be generated during handling. Inhalation should be avoided. Working in a well-ventilated area, preferably within a certified chemical fume hood, is essential.

-

Ingestion : Though an unlikely route of exposure in a laboratory setting, ingestion may be harmful.[4] Standard laboratory practice dictates that eating, drinking, or smoking in areas where chemicals are handled is strictly prohibited.[6][7]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is critical.

Engineering Controls

-

Chemical Fume Hood : All work involving this compound, including weighing, transferring, and running reactions, must be conducted in a certified chemical fume hood.[8][9] This is the most critical control measure for preventing the release of the malodorous thiol vapor into the laboratory space.[2][3]

-

Bleach Traps/Scrubbers : For reactions that may generate thiol-containing exhaust gas (e.g., when heating or placing under vacuum), the exhaust line should be passed through a bleach trap.[8] A bubbler filled with commercial-grade bleach will oxidize the volatile thiols, neutralizing the odor before it reaches the fume hood exhaust stack.[8]

-

Safety Shower and Eyewash Station : A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. The process of donning this equipment should be systematic to ensure complete protection.

Caption: Workflow for donning the correct PPE.

-

Hand Protection : Wear protective gloves, such as nitrile gloves. Gloves must be inspected for tears or holes before use.[7] Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[7][10]

-

Eye Protection : Safety glasses with side shields are required at a minimum. If there is a risk of splashing, a face shield should be worn in addition to safety glasses.[6]

-

Skin and Body Protection : A laboratory coat is required. For tasks with a higher risk of spillage, a polyethylene-coated gown that is resistant to chemical permeation is recommended.[11]

-

Respiratory Protection : If dust or aerosols are likely to be generated, a dust respirator should be used. All respiratory protection should be selected and used in accordance with local and national regulations.

Section 4: Safe Handling and Storage Procedures

Adherence to a strict protocol for handling and storage is essential for preventing exposure and contamination.

Handling

-

Preparation : Before handling, ensure all necessary engineering controls are active (fume hood sash at the appropriate height) and all PPE is correctly donned. Prepare a bleach bath for glassware decontamination in the fume hood.[8]

-

Weighing and Transfer : Conduct all weighing and transfers of the solid material within the fume hood to contain any dust and odor.

-

Running Reactions : Keep reaction vessels closed or isolated as much as possible, similar to air-sensitive reaction setups.[8] Vent any exhaust through a bleach trap as described in Section 3.1.

-

Post-Handling : After handling, wash hands and face thoroughly with soap and water.[6]

Storage

-

Store in a tightly closed container in a cool, dark, and well-ventilated place.[6] A refrigerator is a suitable storage location.

-

Store away from incompatible materials, particularly oxidizing agents.

-

Consider storing within a secondary container to contain any potential leaks or odors.

Section 5: Emergency Procedures

In the event of an exposure or spill, a rapid and correct response is critical.

First Aid Measures

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. If irritation persists, seek medical attention.

-

Skin Contact : Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water.[6][12] If skin irritation or a rash occurs, seek medical advice.

-

Inhalation : Move the person to fresh air and keep them comfortable for breathing.[12] If the person feels unwell, seek medical attention.

-

Ingestion : Rinse the mouth with water. Do not induce vomiting.[6] Seek medical advice if you feel unwell.

Spill Response

For any spill, the primary goal is to contain the material and prevent the spread of odor.

Caption: Decision workflow for spill response.

-

Minor Spills (inside a fume hood) :

-

Major Spills :

Section 6: Waste Management and Decontamination

Proper disposal and decontamination are final, critical steps in the safe handling workflow. The goal is to neutralize the thiol's properties before disposal.

Chemical Waste Disposal

-

All solid waste (e.g., contaminated absorbent material, used gloves) should be collected in a sealed, airtight container, clearly labeled as hazardous waste containing thiols, and disposed of according to local, state, and federal regulations.[3][8]

-

Liquid waste containing this compound should be collected in a designated, sealed hazardous waste container. It may be possible to mix the material with a combustible solvent for incineration, but this must be done by a licensed waste disposal company.

Glassware and Equipment Decontamination

All non-disposable items that come into contact with the thiol must be decontaminated to remove the odor before standard washing. The most effective method is oxidation with a bleach solution.[3][8][9]

Caption: Workflow for glassware decontamination.

-

Prepare a Bleach Bath : In a designated plastic bucket inside a fume hood, prepare a 1:1 mixture of commercial bleach and water.[8]

-

Soak Equipment : Immediately after use, place all contaminated glassware and equipment into the bleach bath.[8] Ensure items are fully submerged.

-

Duration : Allow items to soak for at least 14 hours (overnight is recommended).[8] The bleach oxidizes the thiol to non-malodorous compounds.

-

Final Cleaning : After soaking, remove the glassware, rinse thoroughly with water, and then proceed with standard laboratory washing procedures.[8]

-

Bleach Bath Disposal : Used bleach baths can be disposed of by pouring them down the sink with copious amounts of flushing water, in accordance with local regulations.[8]

Conclusion

While this compound may not be classified as a highly hazardous substance by all regulatory bodies, its identity as a thiol commands respect and careful handling. The operational keystones are containment and control. By utilizing appropriate engineering controls like fume hoods, wearing the correct PPE, and adhering to strict protocols for handling, spill response, and decontamination, researchers can work with this compound safely and effectively. The principles of chemical hygiene—anticipating hazards, minimizing exposure, and planning for emergencies—are paramount. This proactive approach ensures a safe laboratory environment for everyone and prevents the release of nuisance odors into the wider community.

References

-

SAFETY DATA SHEET - TCI Chemicals . TCI EUROPE N.V.

-

SAFETY DATA SHEET - Tokyo Chemical Industry . Tokyo Chemical Industry Co., Ltd.

-

How to Work with Thiols-General SOP . University of Rochester, Department of Chemistry.

-

Safety Data Sheet - Key Organics . Key Organics.

-

Thiols | Safety Services . University College London (UCL).

-

Propanoic acid, 3-mercapto-, octadecyl ester . PubChem, National Center for Biotechnology Information.

-

Stench Chemicals (thiols) SOP . University of Minnesota, Department of Environmental Health and Safety.

-

Aldrich - Safety Data Sheet . Sigma-Aldrich.

-

Essential Safety and Logistics for Handling Pent-4-ene-1-thiol . Benchchem.

-

SOP FOR STENCH CHEMICALS . Columbia University, Research.

-

This compound | CAS 31778-15-1 . Santa Cruz Biotechnology.

-

SAFETY DATA SHEET - Sigma-Aldrich (3-Mercaptopropionic acid) . Sigma-Aldrich.

-

This compound | 31778-15-1 . ChemicalBook.

-

Product information, this compound . P&S Chemicals.

-

This compound 31778-15-1 . TCI Chemicals.

-

SAFETY DATA SHEET (3-Mercaptopropionic acid) . Fisher Scientific.

-

MATERIAL SAFETY DATA SHEET (Octadecyl Mercaptan) . Manufacturer specific.

-

SAFETY DATA SHEET - PPG . PPG.

-

SAFETY DATA SHEET - Sigma-Aldrich (Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) . Sigma-Aldrich.

-

First Aid Procedures for Chemical Hazards . NIOSH | CDC.

-

SIAM 22, SIDS INITIAL ASSESSMENT PROFILE (Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) . OECD.

-

SAFETY DATA SHEET - Sigma-Aldrich (Pentaerythritol tetrakis(3-mercaptopropionate)) . Sigma-Aldrich.

-

This compound (contains ca. 12% Hexadecyl 3-Mercaptopropionate) 85.0+%, TCI America™ . Fisher Scientific.

-

Personal protective equipment in your pharmacy . Alberta College of Pharmacy.

-

Methyl 2-mercaptopropionate - Safety Data Sheet . AK Scientific, Inc.

-

Safety assessment for octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate... . PubMed.

-

Personal Protective Equipment | PPE Equipment From DuPont . DuPont.

Sources

- 1. This compound | 31778-15-1 | TCI AMERICA [tcichemicals.com]

- 2. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]

- 3. faculty.washington.edu [faculty.washington.edu]

- 4. Propanoic acid, 3-mercapto-, octadecyl ester | C21H42O2S | CID 169361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. keyorganics.net [keyorganics.net]

- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 8. How To [chem.rochester.edu]

- 9. research.columbia.edu [research.columbia.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. fishersci.com [fishersci.com]

A Senior Application Scientist’s Guide to Surface Functionalization Using Long-Chain Alkylthiols

Foreword: From Molecular Blueprints to Functional Surfaces

In the realms of advanced materials, biosensing, and pharmacology, the ability to precisely control the chemistry of a surface is not merely an advantage; it is a fundamental necessity. The interface between a material and its environment governs everything from biocompatibility and cellular response to the sensitivity of a diagnostic device. This guide provides a deep, technical dive into one of the most elegant and powerful techniques for achieving this control: the use of long-chain alkylthiols to form Self-Assembled Monolayers (SAMs).

As a Senior Application Scientist, my goal is not to present a simple list of protocols, but to illuminate the causality behind them. Why do we choose specific solvents? What is the kinetic and thermodynamic rationale for a 24-hour incubation period? How can we validate the quality of a monolayer that is only a few nanometers thick? This document is structured to answer these questions, moving from the foundational principles of molecular self-assembly to robust, field-proven experimental workflows and their critical applications. We will explore the intricate dance of molecules that leads to the spontaneous formation of highly ordered, crystalline-like films, and we will detail the methods to create, characterize, and apply these surfaces to solve complex scientific challenges.

The Science of Spontaneous Order: Understanding Alkylthiol SAMs

The magic of Self-Assembled Monolayers lies in their spontaneous formation. When a suitable substrate, most commonly gold, is exposed to a dilute solution of an alkylthiol, the molecules arrange themselves into a dense, highly ordered, single-molecule-thick layer.[1][2] This process is not random; it is governed by a precise interplay of thermodynamic and kinetic driving forces.

The Energetic Drivers of Self-Assembly

An alkylthiol molecule can be conceptually divided into three parts: a sulfur headgroup, an alkyl chain (the "backbone"), and a terminal functional group (the "head group").[1][3] The formation of a stable SAM is driven by three primary interactions:

-

The Gold-Sulfur Bond: The process is initiated by the strong, semi-covalent bond formed between the sulfur headgroup of the thiol and the gold surface.[1] This interaction, with a bond strength of approximately 45 kcal/mol, is the primary anchor that drives the molecules to the surface.[1] The adsorption is a dissociative process where the S-H bond of the thiol breaks, and the sulfur atom (now a thiolate) binds directly to the gold lattice.[4]

-

Interchain van der Waals Forces: While the Au-S bond tethers the molecules, the ordering of the monolayer is driven by the collective hydrophobic, van der Waals interactions between the adjacent alkyl chains.[1][3] For these forces to be significant enough to create a well-ordered, crystalline-like structure, the alkyl chains must be sufficiently long, typically consisting of at least 10 carbon atoms.[1][5]

-

Terminal Group Interactions: The nature of the terminal functional group (e.g., -CH₃, -OH, -COOH) influences the final packing and surface energy of the monolayer. These groups ultimately define the chemistry of the newly functionalized surface.[1]

The Two-Stage Formation Mechanism

The creation of a high-quality SAM is not instantaneous. It follows a well-documented two-stage process:

-

Stage 1: Rapid Adsorption: Initial monolayer formation is remarkably fast, occurring within seconds to minutes of the substrate's exposure to the thiol solution.[1] This initial layer is often poorly organized, containing numerous defects and disordered alkyl chains (gauche defects).[1]

-

Stage 2: Reorganization and Ordering: Over a much longer period, typically 12 to 24 hours, the adsorbed molecules slowly rearrange on the surface.[1][3] This annealing process minimizes defects and maximizes the interchain van der Waals interactions, resulting in a densely packed, quasi-crystalline structure. During this phase, the alkyl chains align and tilt at an angle of approximately 30 degrees from the surface normal to optimize their packing density, forming a characteristic (√3 × √3)R30° superstructure on a Au(111) surface.[1]

A Self-Validating Protocol for SAM Preparation

The quality of a SAM is critically dependent on the purity of the reagents and the cleanliness of the substrate. Even trace contaminants can introduce significant defects into the monolayer, compromising its integrity and function.[1] The following protocol is designed as a self-validating system, where success at each stage is a prerequisite for the next.

Substrate Preparation: The Critical Foundation

The most common substrate for alkylthiol SAMs is gold, due to its relative inertness and the strong affinity of sulfur for its surface.[2] However, SAMs can also be formed on other metals like silver, copper, and even stainless steel, though their stability, particularly against oxidation, can be a concern.[2][6][7]

Step-by-Step Protocol for Gold Substrate Cleaning:

-

Initial Degreasing:

-

Submerge the gold substrate in a beaker containing absolute ethanol.

-

Place the beaker in an ultrasonic bath for 10-15 minutes to remove gross organic contaminants.

-

Rinse thoroughly with deionized (DI) water and dry under a stream of high-purity nitrogen.

-

-

Aggressive Oxidative Cleaning (Piranha Solution):

-

CAUTION: Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is extremely corrosive and reactive. It must be handled with extreme care inside a fume hood, using appropriate personal protective equipment (lab coat, acid-resistant gloves, and face shield). Never store Piranha solution in a sealed container.

-

Prepare the solution by slowly and carefully adding 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄). Always add peroxide to acid.

-

Immerse the gold substrate in the freshly prepared Piranha solution for 10-15 minutes. This step removes residual organic matter and creates a hydrophilic surface.

-

Carefully remove the substrate and rinse copiously with DI water.

-

-

Final Rinse and Dry:

-

Rinse the substrate with absolute ethanol to displace water.

-

Dry the substrate thoroughly with a stream of high-purity nitrogen.

-

The substrate is now ready for immediate use. A clean gold surface should be hydrophilic.

-

Solution-Phase Deposition of the Monolayer

This is the most widely used method for forming high-quality SAMs.[2][3]

Step-by-Step Deposition Protocol:

-

Thiol Solution Preparation:

-

Prepare a 1 mM solution of the desired long-chain alkylthiol in absolute ethanol.[1] For example, to make 10 mL of a 1 mM solution of 1-dodecanethiol (MW ≈ 202.4 g/mol ), dissolve approximately 2.02 mg of the thiol in 10 mL of ethanol.

-

Ensure the solution is well-mixed, using sonication for a few minutes if necessary.[8]

-

-

Substrate Immersion:

-

Place the freshly cleaned and dried gold substrate into a clean glass container.

-

Pour the thiol solution over the substrate, ensuring it is fully submerged.

-

Seal the container to prevent solvent evaporation and atmospheric contamination.

-

-

Incubation:

-

Rinsing and Drying:

-

After incubation, remove the substrate from the thiol solution.

-

Rinse it thoroughly with fresh absolute ethanol to remove any non-covalently bound (physisorbed) molecules.[8]

-

Dry the functionalized substrate under a gentle stream of high-purity nitrogen. The surface is now ready for characterization or use.

-

Key Factors Influencing Monolayer Quality

The success of surface functionalization hinges on meticulous control over several experimental variables.

| Factor | Causality and Impact on SAM Quality | Recommended Practice |

| Thiol Purity | Contaminants, such as shorter-chain thiols or oxidized species, can co-adsorb and create significant defects, disrupting the ordered packing of the monolayer.[1] | Use the highest purity thiols available (e.g., >98%). Store thiols under an inert atmosphere to prevent oxidation. |

| Substrate Cleanliness | Any organic or inorganic residue on the surface will block binding sites, leading to voids (pinholes) and a disordered film.[4] | Follow a rigorous, multi-step cleaning protocol (e.g., Protocol 2.1). Use the substrate immediately after cleaning. |

| Immersion Time | While initial adsorption is fast, the crucial ordering and defect-healing process is slow, requiring hours to complete.[1][3] | A minimum of 12 hours is recommended, with 18-24 hours being optimal for achieving a highly ordered monolayer.[3] |

| Solvent | The solvent must fully dissolve the alkylthiol without reacting with it or the substrate. Ethanol is ideal due to its polarity, volatility, and low cost. | Absolute ethanol is the standard and most reliable choice for a wide range of alkylthiols. |

| Thiol Concentration | Concentration affects the initial adsorption rate.[9] While higher concentrations can speed up initial coverage, the standard ~1 mM is a well-established balance that promotes high-quality film growth. | A concentration of 0.5 mM to 2 mM is typical and effective.[2][8] |

| Temperature | Temperature influences molecular mobility on the surface. Room temperature provides sufficient thermal energy for the slow annealing process without inducing significant disorder. | Standard room temperature (20-25°C) is optimal for most applications. |

Characterization: Validating the Nanoscale Architecture

Once the protocol is complete, several analytical techniques can be employed to validate the presence, quality, and functionality of the SAM.

| Technique | Principle & Information Gained | Typical Result for a High-Quality SAM |

| Contact Angle Goniometry | Measures the angle a liquid droplet makes with the surface, indicating surface energy (wettability). It is highly sensitive to the terminal functional group.[7][10] | A methyl-terminated (-CH₃) SAM will be hydrophobic (Contact Angle > 100°). A hydroxyl (-OH) or carboxyl (-COOH) terminated SAM will be hydrophilic (Contact Angle < 30°).[1] |

| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that provides elemental composition and chemical state information.[3] | Confirms the presence of a sulfur (thiolate) peak at ~162-163.5 eV, indicating covalent bonding to the gold surface.[5][7] Also confirms the elemental signature of the terminal group. |

| Ellipsometry | Measures the change in polarization of light upon reflection from the surface to determine film thickness with sub-nanometer resolution. | Thickness will be consistent with the length of the alkylthiol molecule in a tilted orientation. For example, a C12 thiol SAM will have a thickness of ~1.5-2.0 nm. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Specifically, Reflection-Absorption Infrared Spectroscopy (RAIRS) is used to probe the vibrational modes of the alkyl chains, indicating their conformational order.[7] | For a well-ordered SAM, the asymmetric methylene stretch (νₐ(CH₂)) will be at a low frequency (~2918 cm⁻¹), close to that of crystalline alkanes. |

| Atomic Force Microscopy (AFM) / Scanning Tunneling Microscopy (STM) | High-resolution imaging techniques that can visualize the surface topography, revealing the ordered domains and any defects or pinholes.[11] | Images show large, atomically flat terraces characteristic of the underlying gold, covered by the monolayer. Defects such as etch pits may be visible.[11] |

Applications in Biosensing and Drug Development

The ability to tailor surface chemistry with nanometer precision makes alkylthiol SAMs indispensable in many advanced applications.

Engineering Bio-interfaces and Biosensors

In biosensor development, SAMs serve a dual purpose. First, they provide a robust and well-defined platform for the covalent attachment of biorecognition molecules like antibodies, enzymes, or DNA aptamers.[12][13] Second, they act as an insulating layer that passivates the surface against the non-specific adsorption of proteins and other interfering molecules from complex biological samples like blood serum.[1][12] This "anti-fouling" property is critical for reducing background noise and enhancing the signal-to-noise ratio of the sensor.[12]

Advanced Drug Delivery Systems

SAMs are being explored for functionalizing medical devices, such as coronary stents, to improve their biocompatibility and serve as a reservoir for localized drug delivery.[7] By forming a SAM with a terminal carboxyl group on a stainless steel stent, for example, therapeutic agents can be loaded onto the surface.[7] This nanosized coating can help prevent adverse reactions like thrombosis while releasing drugs directly at the site of action, minimizing systemic side effects. The stability of these coatings in biological environments is an area of active and critical research.[7]

Conclusion

The functionalization of surfaces with long-chain alkylthiols is a cornerstone of modern nanotechnology. It provides a simple yet remarkably effective method for creating well-defined, functional interfaces. The key to success lies not in complex instrumentation but in a deep understanding of the underlying chemistry and a meticulous adherence to protocols that prioritize purity and cleanliness. From fundamental surface science to the development of next-generation biosensors and medical devices, the principles and practices outlined in this guide provide a robust framework for harnessing the power of molecular self-assembly.

References

-

Title: Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]

-

Title: Formation of Self-Assembled Monolayers of n-Alkanethiols on Gold: A Scanning Tunneling Microscopy Study Source: CORE URL: [Link]

-

Title: Self-assembled monolayers of ω-functionalized alkyl thiols were... Source: ResearchGate URL: [Link]

-

Title: Self assembled monolayer formation of alkanethiols on gold: Source: Institute of Solid State Physics URL: [Link]

-

Title: Adsorption Dynamics of Alkanethiol Self-Assembled Monolayers onto Gold Surfaces Source: Cbet.sfsu.edu URL: [Link]

-

Title: Thiol-based Self-assembled Monolayers: Formation and Organization Source: Dr. Lee Group URL: [Link]

-

Title: Effect of Concentration, Chain Length, Hydrophobicity, and an External Electric Field on the Growth of Mixed Alkanethiol Self-Assembled Monolayers: A Molecular Dynamics Study Source: ACS Publications URL: [Link]

-

Title: Creation and characterization of n-alkylthiol and n-alkylamine self-assembled monolayers on 316L stainless steel Source: ResearchGate URL: [Link]

-

Title: Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Thiols employed in surface functionalization, with corresponding... Source: ResearchGate URL: [Link]

-

Title: Surface Damage Characteristics of Self-Assembled Monolayers of Alkanethiols on Metal Surfaces Source: ResearchGate URL: [Link]

-